![molecular formula C21H23N3O3S B2988710 Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate CAS No. 691866-88-3](/img/structure/B2988710.png)
Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
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Overview
Description
Scientific Research Applications
Hydroesterification Catalysis
- Cobalt Carbonyl-catalyzed Hydroesterification : The cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, involving pyridine bases, is a significant process in organic synthesis, yielding products like methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).
Heterocyclic System Synthesis
- Synthesis of Heterocyclic Systems : Compounds like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's versatility in creating complex heterocyclic structures (Selič, Grdadolnik & Stanovnik, 1997).
Amino Acid Derivatives
- Preparation of Amino Acid Derivatives : The compound has been involved in methods for preparing t-butyloxycarbonyl amino acids and p-methoxybenzyloxycarbonyl amino acids, highlighting its role in modifying amino acids for various applications (Nagasawa, Kuroiwa, Narita & Isowa, 1973).
Cardiovascular Pharmacology
- Cardiovascular Pharmacological Characterization : Derivatives of 2,3-dimethyl-2-butylamine, a compound structurally related to Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate, have been evaluated for their effects on rat cardiovascular systems, indicating potential applications in cardiovascular pharmacology (Chen, Qiu & Wang, 2004).
Organotin Compounds
- Triorganostannyl Ester Synthesis : The synthesis of triorganostannyl esters of aminobenzoic acids, which are structurally similar, shows the compound's utility in organotin chemistry, impacting materials science and catalysis (Tzimopoulos et al., 2010).
Selective Chemical Reactions
- Aminocarbonylations and Cyclocondensation : The compound's derivatives have been used in palladium-catalyzed aminocarbonylations of aryl bromides and in microwave-assisted cyclocondensation, illustrating its role in facilitating selective chemical reactions (Wan, Alterman, Larhed & Hallberg, 2002).
Fluorescent Probes
- Fluorescent Probe Development : It has been used in the design of reaction-based fluorescent probes for selective discrimination of thiophenols, showcasing its application in analytical chemistry and environmental sciences (Wang, Han, Jia, Zhou & Deng, 2012).
Mechanism of Action
Target of Action
Functionalized thieno[2,3-b]pyridines, a class of compounds to which this molecule belongs, are known to be used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .
Biochemical Pathways
Given its potential use as an antimicrobial and antitumor agent , it can be inferred that it may interact with pathways related to cell growth and proliferation.
Result of Action
Given its potential use as an antimicrobial and antitumor agent , it can be inferred that it may have effects on cell growth and proliferation.
properties
IUPAC Name |
butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-5-9-27-21(26)14-7-6-8-15(11-14)24-19(25)18-17(22)16-12(2)10-13(3)23-20(16)28-18/h6-8,10-11H,4-5,9,22H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKJLXHEJNMNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
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